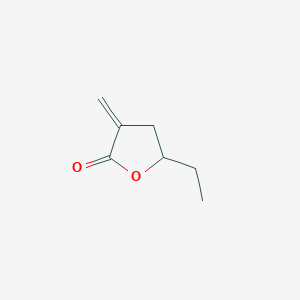

5-Ethyl-3-methylene-dihydro-furan-2-one

Description

Contextualization within the Furanone and Lactone Chemical Space

Furanones and their unsaturated analogs, butenolides, represent a broad and diverse class of heterocyclic compounds. wikipedia.org Butenolides are lactones with a four-carbon heterocyclic ring and are sometimes considered oxidized derivatives of furan (B31954). wikipedia.org The simplest form, 2-furanone, is a common structural component in many larger natural products. wikipedia.org This structural diversity is vast, with numerous derivatives found in nature, such as those isolated from fungi like Aspergillus sclerotiorum, which produces a range of γ-butenolide and furanone derivatives. organic-chemistry.orgnih.gov These natural products showcase a wide array of substitution patterns on the furanone core, leading to a significant variance in their biological and chemical properties. nih.govacs.org The butenolide scaffold is a frequent target in synthetic chemistry, with various methods developed for creating substituted 2(5H)-furanones for use in combinatorial chemistry and drug discovery. scienceasia.org

The core of the title compound is a dihydrofuran-2-one, also known as a γ-butyrolactone. nih.gov This five-membered ring system is a fundamental building block in organic chemistry. fiveable.me Dihydrofurans are typically synthesized through intramolecular reactions, such as the cyclization of specific alcohols or acids. fiveable.mewikipedia.orgorganic-chemistry.org The γ-butyrolactone core is a privileged scaffold found in a multitude of biologically active natural products. nih.govacs.org Optically active γ-butyrolactones are particularly valuable as chiral building blocks for the synthesis of complex molecules, owing to the versatile functional group transformations they can undergo. nih.govacs.org

Structural Analysis of 5-Ethyl-3-methylene-dihydro-furan-2-one

The structure of this compound is defined by a saturated five-membered lactone ring, an ethyl group at the C5 position, and an exocyclic methylene (B1212753) group at the C3 position.

| Property | Value |

| IUPAC Name | 5-Ethyl-3-methylideneoxolan-2-one |

| Molecular Formula | C₇H₁₀O₂ |

| Molecular Weight | 126.15 g/mol |

| CAS Number | 82112-60-5 |

The most significant feature of this compound is the α-methylene group conjugated to the lactone's carbonyl. This α,β-unsaturated system, specifically an α-methylene-γ-lactone, functions as a highly reactive Michael acceptor. researchgate.net This reactivity is central to the biological activity observed in many natural products containing this moiety, such as sesquiterpene lactones. researchgate.net The methylene group readily reacts with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins. researchgate.net This ability to alkylate key biological macromolecules is a primary mechanism for the cytotoxic and anticancer properties reported for this class of compounds. researchgate.netnih.gov The synthesis of molecules containing this exocyclic double bond is an active area of research, with methods developed to introduce this reactive handle onto the lactone core. organic-chemistry.orgacs.org

An analysis of the structure of this compound reveals a single stereocenter at the C5 position, which is the carbon atom bonded to both the ring oxygen and the ethyl group. The presence of this chiral center means the compound can exist as a pair of enantiomers:

(R)-5-Ethyl-3-methylene-dihydro-furan-2-one

(S)-5-Ethyl-3-methylene-dihydro-furan-2-one

These two molecules are non-superimposable mirror images of each other. wikipedia.org The synthesis of a single enantiomer, known as asymmetric synthesis, is a significant challenge and a major focus in modern organic chemistry, as different enantiomers of a molecule often have distinct biological activities. nih.govacs.org The development of catalytic asymmetric methods to produce optically active γ-butenolides and γ-butyrolactones is therefore of great importance. nih.govacs.org

Significance in Contemporary Organic Synthesis Research

The α-methylene-γ-lactone structural motif, as present in this compound, holds considerable significance in contemporary research. These compounds are important targets in natural product synthesis and medicinal chemistry. nih.govacs.org The development of novel and efficient synthetic methods to construct this framework, particularly in an enantioselective manner, is a continuing goal for synthetic chemists. organic-chemistry.orgnih.gov The reactivity of the exocyclic methylene group makes these compounds valuable as synthetic intermediates and as probes for studying biological processes. nih.govresearchgate.net Research focuses on creating diverse libraries of these lactones to explore their potential as therapeutic agents, building upon the well-documented anticancer and anti-inflammatory activities of naturally occurring α-methylene-γ-lactones. nih.govacs.org

Structure

3D Structure

Propriétés

IUPAC Name |

5-ethyl-3-methylideneoxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-6-4-5(2)7(8)9-6/h6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWWAVREXBDOSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=C)C(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Ethyl 3 Methylene Dihydro Furan 2 One and Derivatives

Historical Approaches to Substituted Dihydrofuranones

Early synthetic work on α-methylene-γ-butyrolactones, the structural class to which 5-Ethyl-3-methylene-dihydro-furan-2-one belongs, laid the groundwork for more sophisticated modern methods. A foundational two-step approach involved the carboxylation of a γ-butyrolactone precursor using methyl methoxymagnesium carbonate, known as Stiles' reagent, to generate the corresponding acid. google.com Another classic strategy begins with mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), a highly functionalized molecule. nih.gov The reactivity of its various centers, including a hydroxyl group and two distinct chlorine atoms, allows for tailored transformations to build substituted furanone skeletons. nih.gov

The generation of the core lactone ring has also been achieved through various cyclization reactions. For instance, regioselective β-metallation of furan (B31954) derivatives provided a pathway to 3-substituted-2(5H)-furanones. Specifically, the generation of a 2-(3-lithio)furyl tetramethyldiamidophosphate intermediate, followed by reaction with an electrophile and subsequent hydrolysis, proved to be a viable, if sometimes complex, route. orgsyn.org These historical methods, while effective, often required harsh conditions or multiple steps, paving the way for the development of more direct and efficient catalytic approaches.

Targeted Synthesis of the 3-Methylene Moiety

The exocyclic double bond at the 3-position is a defining structural feature and a key locus of reactivity. researchgate.netresearchgate.net Its creation has been a central focus of synthetic efforts, leading to the development of specialized strategies and catalyst systems.

Strategies for Introducing Exocyclic Double Bonds

A predominant strategy for installing the methylene (B1212753) group is the aldol (B89426) condensation of a lactone enolate with formaldehyde (B43269), followed by dehydration. This can be performed in the gas phase by passing a mixture of the parent lactone (e.g., γ-butyrolactone) and formaldehyde over a basic catalyst at elevated temperatures. google.comrsc.org

Alternative methods build the methylene group into the structure before the final ring-closing step. One such approach involves a chromium-catalyzed carbonyl allylation between an aldehyde and an allylic bromide bearing an ester group, which upon subsequent acid-catalyzed lactonization, yields the α-exo-methylene γ-butyrolactone. nih.govacs.org Another route utilizes organometallic reagents, where zinc or a chromium(II) source mediates the reaction between an aldehyde and 3-(bromomethyl)furan-2(5H)-one to directly install the desired β-(hydroxymethyl) substituent, which is a precursor to the methylene group. acs.org

Catalyst Systems for Methylene Group Formation

The choice of catalyst is critical for achieving high yield and selectivity in methylene group formation. For the direct methylenation of lactones with formaldehyde, solid base catalysts are widely employed.

Recent advances have focused on palladium-catalyzed C-H activation, which allows for the direct formation of lactone rings from dicarboxylic acids. nih.govresearchgate.netnih.gov While not directly forming the methylene group, these methods create the core lactone structure with high site-selectivity, which can then be further functionalized. For instance, palladium complexes with quinoline-pyridone ligands can selectively catalyze β- or γ-methylene C-H activation to produce γ- and δ-lactones. nih.govresearchgate.netnih.gov

The table below summarizes various catalyst systems used in the synthesis of α-methylene lactones.

| Catalyst System | Substrates | Reaction Type | Key Features |

| Alkaline Earth Oxides (CaO, BaO) on Silica | δ-Valerolactone, Formaldehyde | Gas-phase condensation | High selectivity (>80%) at ~60% conversion. rsc.org |

| **Lanthanum Oxide on Silica (LaO/SiO₂) ** | γ-Butyrolactone, Formaldehyde | Gas-phase condensation | Effective for producing α-methylene-γ-butyrolactone. google.com |

| Chromium(II) Chloride | Aldehydes, 2-(Alkoxycarbonyl)allyl bromide | Carbonyl Allylation / Lactonization | Forms enantioenriched products under mild conditions. nih.govacs.org |

| Palladium(II) Acetate with Quinoline-Pyridone Ligands | Dicarboxylic Acids | C-H Lactonization | Catalyst-controlled site-selective activation of β- and γ-methylene C-H bonds. nih.govresearchgate.netnih.gov |

| Titanium Silicate Molecular Sieve | Furfural | Oxidation/Hydration | An efficient method for synthesizing the related 5-hydroxy-2(5H)-furanone. rsc.org |

Enantioselective and Diastereoselective Synthesis

Controlling the three-dimensional arrangement of atoms is paramount for synthesizing specific stereoisomers of this compound. This is achieved through the use of chiral auxiliaries or catalytic asymmetric methods that influence the formation of stereocenters, particularly at the C-5 position.

Chiral Auxiliaries and Catalytic Asymmetric Induction

A chiral auxiliary is a stereogenic group temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.orgresearchgate.netyoutube.com This strategy has been successfully applied to the synthesis of chiral lactones.

Commonly used auxiliaries include:

Oxazolidinones : These are highly effective for directing aldol reactions and alkylations. researchgate.net

Camphorsultam (Oppolzer's sultam) : This rigid bicyclic structure provides excellent stereocontrol in reactions like Michael additions and Claisen rearrangements. wikipedia.org

Pseudoephedrine and Pseudoephenamine : Amides derived from these compounds can be alkylated with high diastereoselectivity. wikipedia.orgnih.gov

Terpene-based auxiliaries : Naturally occurring chiral molecules like l-menthol (B7771125) and l-borneol can be attached to a furanone precursor. nih.gov In the synthesis of 5-alkoxy-furanones, these auxiliaries allow for the separation of diastereomers, leading to stereochemically pure products after substitution and oxidation. nih.gov

Catalytic asymmetric induction offers an alternative where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. Iridium complexes with chiral bisphosphine ligands, for example, have been used for the enantioselective intramolecular hydroarylation to form substituted dihydrobenzofurans, a related heterocyclic system. rsc.org Similarly, chromium catalysts paired with chiral ligands enable the highly enantioselective synthesis of α-exo-methylene γ-butyrolactones from aldehydes. nih.govacs.org

The table below highlights examples of chiral control methods.

| Method | Chiral Source | Reaction Type | Stereoselectivity Outcome |

| Auxiliary Control | l-Menthol, l-Borneol | Nucleophilic Substitution | Isolation of pure (S)-stereoisomers at C-5. nih.gov |

| Auxiliary Control | Pseudoephenamine | Asymmetric Alkylation | High diastereoselectivity, especially for forming quaternary centers. nih.gov |

| Auxiliary Control | Camphorsultam | Michael Addition | High diastereoselectivity. wikipedia.org |

| Asymmetric Catalysis | Chromium complex with chiral ligand | Carbonyl Allylation | High enantiomeric excess (ee). nih.govacs.org |

| Asymmetric Catalysis | Iridium complex with chiral bisphosphine ligand | Intramolecular Hydroarylation | High enantioselectivity in forming related dihydrobenzofurans. rsc.org |

Control of Stereochemistry at the C-5 Position

For example, the synthesis of the analogous (5S)-5-methylfuran-2(5H)-one starts from L-lactic acid ethyl ester, a readily available chiral building block. researchgate.net The inherent stereochemistry of the lactic acid derivative is carried through the synthetic sequence, ultimately defining the (S)-configuration at the C-5 position of the final butenolide product. researchgate.net This substrate-controlled approach is a powerful strategy for ensuring the desired stereochemical outcome.

Similarly, when chiral auxiliaries like l-menthol are used, they are attached at the C-5 position of a furanone precursor, creating a mixture of diastereomers. These can often be separated by physical methods like recrystallization. Subsequent reactions on the separated, stereochemically pure diastereomer then proceed with the C-5 configuration locked in place. nih.gov

Green Chemistry Approaches in this compound Synthesis

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of this compound, green chemistry principles guide the selection of starting materials, reaction types, and process conditions to enhance sustainability.

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. orgsyn.org Reactions with high atom economy are inherently less wasteful. Addition and rearrangement reactions are ideal as they can theoretically achieve 100% atom economy. princeton.edu

In the context of synthesizing this compound, classic multi-step methods often suffer from poor atom economy due to the use of stoichiometric reagents, protecting groups, and the generation of significant waste. For instance, methods involving the alkylation of a pre-formed lactone enolate followed by a separate methylenation step generate salt byproducts and utilize reagents that are not fully incorporated into the final structure.

Conversely, modern synthetic strategies that build the molecule through convergent, catalytic, and addition-based pathways demonstrate superior atom economy. The Morita-Baylis-Hillman (MBH) reaction, for example, offers a highly atom-economical route by coupling an activated alkene with an aldehyde. wikipedia.orgorganic-chemistry.org For the synthesis of the target compound, propionaldehyde (B47417) could react with an acrylate (B77674) in the presence of a nucleophilic catalyst like DABCO to form an allylic alcohol, which can then undergo lactonization. princeton.eduwikipedia.org This approach consolidates bond formation and functionalization efficiently.

Another atom-economical approach is the Reformatsky reaction, which involves the addition of an organozinc reagent derived from an α-haloester to a carbonyl compound. beilstein-journals.orgnih.gov The reaction of propionaldehyde with ethyl α-(bromomethyl)acrylate in the presence of zinc would directly yield a precursor that can cyclize to form this compound. These addition reactions maximize the incorporation of starting materials into the product, thereby minimizing waste.

Table 1: Comparison of Atom Economy in Synthetic Reactions

| Reaction Type | General Transformation | Atom Economy | Byproducts |

|---|---|---|---|

| Wittig Reaction | Aldehyde + Ylide → Alkene + Phosphine (B1218219) Oxide | Low | Stoichiometric phosphine oxide |

| Grignard Reaction | Aldehyde + Grignard → Alcohol (after workup) | Moderate | Magnesium salts after acidic workup |

| Baylis-Hillman Reaction | Aldehyde + Activated Alkene → Allylic Alcohol | High | None (catalytic) |

| Reformatsky Reaction | Aldehyde + α-haloester + Zn → β-hydroxyester | Moderate | Zinc salts after acidic workup |

This table provides a qualitative comparison of the atom economy for common C-C bond-forming reactions applicable to the synthesis of the lactone scaffold.

Reducing or eliminating the use of volatile and hazardous organic solvents is a key aspect of green synthesis. Research into the synthesis of α-methylene-γ-butyrolactones has explored several sustainable protocols that can be applied to the 5-ethyl derivative.

One promising technique is the use of ball-milling for solvent-free reactions. The Reformatsky reaction, for instance, has been successfully performed under solvent-free ball-milling conditions, offering a green alternative to traditional solution-phase methods by reducing waste and often shortening reaction times. nih.gov Another approach involves the use of greener solvents like water or ionic liquids. The Baylis-Hillman reaction, for example, has shown dramatic rate acceleration in aqueous media, making it a more sustainable option. organic-chemistry.org

Catalysis is central to sustainable synthesis. Heterogeneous catalysts, which can be easily recovered and reused, are particularly advantageous. For instance, visible-light photocatalysis using mesoporous graphitic carbon nitride (mpg-CN) with Ni(II) salts has been used for coupling reactions to build related carbonyl compounds, offering a sustainable route that avoids expensive and toxic heavy metals. princeton.edu Furthermore, biocatalysis, utilizing enzymes for specific transformations, represents an increasingly important green methodology. The enzymatic resolution of intermediates can provide access to enantiomerically pure lactones under mild, aqueous conditions.

Total Synthesis of Complex Molecules Incorporating the this compound Scaffold

The α-methylene-γ-lactone core, including the 5-ethyl substituted variant, is a key structural feature in numerous sesquiterpene lactones, a class of natural products known for their diverse and potent biological activities. nih.govresearchgate.net The total synthesis of these complex molecules provides a platform for validating and developing new synthetic strategies. While a specific total synthesis detailing the incorporation of this compound is not prominently documented, the synthesis of closely related natural products like Frullanolide illustrates the strategic challenges and solutions involved.

Frullanolide is a eudesmanolide-type sesquiterpene lactone that possesses the α-methylene-γ-butyrolactone fused to a decalin ring system. Its total synthesis showcases the methods used to construct this important pharmacophore within a complex molecular framework. Several synthetic campaigns toward (±)-Frullanolide have been reported, often employing strategies that construct the lactone ring at a late stage. oup.comacs.org

A representative synthetic approach might involve the following key stages:

Core Ring System Construction: Building the bicyclic decalin core with the correct relative stereochemistry using methods such as Diels-Alder reactions or tandem cyclizations.

Functionalization: Introducing the necessary oxygen and carbon substituents at the correct positions to serve as handles for the lactone ring formation.

Lactone Annulation: A crucial step is the formation of the fused lactone ring. This is often achieved by creating a γ-hydroxy ester or acid intermediate, which then undergoes intramolecular cyclization (lactonization). The exocyclic methylene group is typically introduced in the final steps, often via selenation-elimination, Wittig-type olefination, or reaction with Eschenmoser's salt, due to its reactivity.

The synthesis of such complex natural products highlights the importance of developing robust and stereocontrolled methods for creating substituted α-methylene-γ-butyrolactones, as the biological activity of the final molecule is often highly dependent on the precise stereochemistry of the lactone ring and its substituents. researchgate.net

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Propionaldehyde |

| Ethyl α-(bromomethyl)acrylate |

| Frullanolide |

| DABCO (1,4-Diazabicyclo[2.2.2]octane) |

| Eschenmoser's salt |

| (±)-Frullanolide |

Chemical Reactivity and Mechanistic Investigations of 5 Ethyl 3 Methylene Dihydro Furan 2 One

Reactivity Profile of the Exocyclic Methylene (B1212753) Group

The exocyclic C=C double bond, being in conjugation with the carbonyl group of the lactone, is electron-deficient. This polarization renders the β-carbon electrophilic and a prime target for nucleophilic attack, while the double bond itself can act as a dienophile in cycloaddition reactions.

The α-methylene-γ-butyrolactone scaffold is recognized as an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. researchgate.netnih.govmasterorganicchemistry.com This reactivity is a cornerstone of its chemical profile and is exploited for the synthesis of more complex molecules. The addition of a nucleophile to the β-carbon of the exocyclic double bond leads to the formation of a new carbon-nucleophile bond and often a new stereocenter.

Research has demonstrated that both soft carbon nucleophiles and heteroatom nucleophiles can participate in this reaction. Phosphine-catalyzed Michael additions are particularly efficient for this class of compounds. rsc.orgresearchgate.net Kinetic studies suggest that the high reactivity of α-methylene-γ-butyrolactones in these transformations is due to the rigid s-cis conformation of the O=C-C=C moiety, which helps stabilize the zwitterionic intermediate formed during the catalytic cycle. rsc.orgrsc.org This enhanced reactivity allows for the creation of quaternary carbon centers, which can be challenging to form under other conditions. researchgate.net Furthermore, various amines can be added diastereoselectively across the double bond to furnish novel amino lactone derivatives. frontiersin.orgimist.ma

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Phosphorus Pronucleophiles | n-Bu₃P | Phosphine (B1218219) adduct | rsc.orgrsc.org |

| Diethylmalonate | n-Bu₃P | Double Michael adduct (quaternary carbon) | researchgate.net |

| Secondary Amines | None (direct addition) | Amino lactone derivative | imist.ma |

| L-cysteinyl residues (in proteins) | Biological conditions | Covalent protein adduct | researchgate.net |

The electron-deficient exocyclic double bond of 5-Ethyl-3-methylene-dihydro-furan-2-one serves as a competent dienophile in [4+2] Diels-Alder cycloadditions. wikipedia.org This reaction provides a powerful method for constructing six-membered rings fused to the lactone core. In an intramolecular example, a triene system incorporating an α-methylene-γ-butyrolactone moiety was shown to undergo thermal Diels-Alder cyclization to yield a tricyclic decaline (B1670448) system with high stereoselectivity, favoring the endo-adduct. thieme-connect.com

Interestingly, studies on the simplest Diels-Alder reactions have challenged the long-held belief of inherent endo-selectivity. The reaction between 1,3-butadiene (B125203) and the parent α-methylene γ-butyrolactone shows a preference for the exo product, a trend attributed to steric and electronic effects in the transition state. rsc.org

Beyond the Diels-Alder reaction, the exocyclic methylene group can participate in other types of cycloadditions. [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides and diazo compounds have been successfully performed on chiral 5-methylene-1,3-dioxolan-4-ones, which are structurally analogous, to produce novel spiro heterocyclic systems. nih.gov

| Reaction Type | Reactant Partner | Product Type | Reference |

|---|---|---|---|

| [4+2] Diels-Alder (Intramolecular) | Tethered Diene | Tricyclic fused lactone | thieme-connect.com |

| [4+2] Diels-Alder (Intermolecular) | 1,3-Butadiene | Cyclohexene-fused lactone (exo favored) | rsc.org |

| [3+2] Cycloaddition | Benzonitrile oxide | Spiro isoxazoline-lactone | nih.gov |

| [3+2] Cycloaddition | Diazomethane | Spiro pyrazoline-lactone | nih.gov |

Nucleophilic Additions: As detailed in Section 3.1.1, the dominant pathway for nucleophilic attack on the exocyclic methylene group is conjugate (or 1,4-) addition. masterorganicchemistry.com This is a direct consequence of the α,β-unsaturated carbonyl nature of the system. The reaction involves the initial attack of a nucleophile on the electrophilic β-carbon, leading to a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. libretexts.org

Electrophilic Additions: The exocyclic double bond, while electron-deficient, can still undergo electrophilic addition. The general mechanism involves the initial attack of an electrophile (e.g., H⁺ from HBr) on the π-bond, which would form a C-E bond and a carbocation intermediate. libretexts.orglibretexts.org This carbocation would then be attacked by a nucleophile (e.g., Br⁻) to complete the addition. However, the adjacent electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple, unactivated alkene. libretexts.org Consequently, harsher conditions may be required for such transformations.

Transformations Involving the Lactone Ring System

The γ-butyrolactone ring is a five-membered cyclic ester. Its reactivity is dominated by pathways that lead to the opening of this ring.

The polymerization of α-methylene-γ-butyrolactones (MBLs) like the title compound presents a significant challenge due to the presence of two polymerizable functionalities: the highly reactive exocyclic double bond and the lactone ring. This leads to a competition between vinyl-addition polymerization (VAP) and ring-opening polymerization (ROP). chinesechemsoc.orgresearchgate.net For a long time, polymerization of MBLs resulted exclusively in VAP products, as the ROP of the five-membered γ-butyrolactone ring is thermodynamically unfavorable due to low ring strain. researchgate.netscirp.org

Recent advances in catalysis have enabled the chemoselective ROP of MBLs, providing access to unsaturated polyesters with functional pendant groups. chinesechemsoc.orgresearchgate.netchemrxiv.org This has been achieved through carefully designed catalytic systems and control of reaction conditions. For instance, a binary catalyst system comprising a phosphazene base and specific ureas can promote the exclusive ROP of MBL at low temperatures, where the ROP pathway is kinetically favored. chinesechemsoc.org Lanthanide-based catalysts have also proven effective, enabling either the ROP homopolymerization of MBL to form highly branched polyesters or its coordination-insertion copolymerization with other lactones like ε-caprolactone. scirp.orgacs.org

| Catalyst System | Reaction Conditions | Resulting Polymer Type | Reference |

|---|---|---|---|

| Free Radical Initiator (e.g., AIBN) | Thermal | Vinyl-Addition Polymer (VAP) | frontiersin.org |

| Phosphazene Base / Urea | Low Temperature | Chemoselective Ring-Opening Polymer (ROP) | chinesechemsoc.orgresearchgate.net |

| Lanthanide Catalysts (e.g., Ln[N(SiMe₃)₂]₃) | Low Temperature (-78 °C to 0 °C) | Branched ROP Homopolymer or ROP Copolymer | scirp.orgacs.org |

As a cyclic ester, the lactone ring in this compound is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and alcoholysis, leading to ring-opening.

Hydrolysis: The cleavage of the ester bond by water can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (Saponification): In the presence of a base like sodium hydroxide (B78521), the hydroxide ion attacks the electrophilic carbonyl carbon. This opens the ring to form a tetrahedral intermediate, which then collapses to yield a carboxylate and an alcohol. For MBLs, this reaction proceeds rapidly to form the corresponding water-soluble sodium 4-hydroxy-2-methylene butanoate salt. frontiersin.org

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards attack by a weak nucleophile like water. A tetrahedral intermediate is formed, and after a series of proton transfers, the ring opens to yield a carboxylic acid and an alcohol functional group on the same molecule.

Alcoholysis: In the presence of an alcohol and an acid or base catalyst, the lactone can undergo transesterification. The mechanism is analogous to hydrolysis, with the alcohol acting as the nucleophile instead of water. This reaction results in a ring-opened hydroxy ester.

Oxidation and Reduction Chemistry

The presence of both an exocyclic double bond and a lactone carbonyl group offers distinct sites for reduction and oxidation, allowing for selective transformations under controlled conditions.

Selective Catalytic Hydrogenation of the Methylene Group

The exocyclic methylene group of this compound is susceptible to catalytic hydrogenation. This reaction is a key method for converting the α-methylene-γ-lactone into the corresponding α-methyl-γ-lactone. The primary challenge and focus of research in this area is the selective reduction of the carbon-carbon double bond without affecting the carbonyl group of the lactone ring.

A variety of transition metal catalysts are effective for this transformation. Catalysts based on palladium, rhodium, and ruthenium are commonly employed. For instance, hydrogenation using palladium on carbon (Pd/C) is a standard method for reducing alkene functionalities. The reaction typically proceeds under mild hydrogen pressure and at ambient temperature, which helps to preserve the lactone structure. Nickel-based catalysts, such as Raney nickel, can also be used, although they sometimes require harsher conditions that might lead to over-reduction. Studies on related α-methylene-γ-butyrolactones show that high selectivity can be achieved by carefully choosing the catalyst and reaction conditions. mdpi.com The use of specific catalyst systems, such as ruthenium nanoparticles in supported ionic liquid phases, has been shown to be highly selective for the hydrogenation of heterocyclic rings while leaving other functional groups intact, illustrating the potential for fine-tuning the reaction's outcome. acs.org

Table 1: Catalytic Systems for Selective Hydrogenation of α-Methylene-γ-Lactones

| Catalyst | Hydrogen Source | Typical Conditions | Product | Selectivity |

|---|---|---|---|---|

| Pd/C | H₂ (gas) | 1-5 atm, RT, Methanol/Ethyl Acetate | 5-Ethyl-3-methyl-dihydro-furan-2-one | High |

| Rh/Al₂O₃ | H₂ (gas) | 1-10 atm, RT-50°C, Ethanol | 5-Ethyl-3-methyl-dihydro-furan-2-one | High |

| Ru NPs | H₂ (gas) | 10 bar, Decalin, 100°C | 5-Ethyl-3-methyl-dihydro-furan-2-one | Very High |

Note: This table represents typical conditions for the hydrogenation of the α-methylene-γ-butyrolactone scaffold.

Oxidation Reactions and Product Characterization

The oxidation of this compound can target either the exocyclic double bond or the furanone ring itself. The furan (B31954) ring's oxidation is a critical step in the metabolism of many furan-containing xenobiotics, often proceeding through an epoxide or a cis-enedione intermediate. nih.gov

Oxidation of the exocyclic methylene group can lead to several products depending on the reagent used.

Epoxidation: Using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) would yield the corresponding spiro-epoxide, 5-Ethyl-1-oxa-spiro[2.4]heptan-4-one. This epoxide is a valuable synthetic intermediate for further nucleophilic additions.

Oxidative Cleavage: Ozonolysis (O₃) followed by a reductive or oxidative work-up can cleave the double bond. A reductive work-up (e.g., with dimethyl sulfide) would yield 5-Ethyl-3-oxo-dihydro-furan-2-one, while an oxidative work-up (e.g., with hydrogen peroxide) could lead to further degradation products.

Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) would convert the methylene group into a diol, yielding 5-Ethyl-3-(hydroxymethyl)-3-hydroxy-dihydro-furan-2-one.

Oxidation of the dihydrofuran ring itself, particularly at the allylic position, can also occur. Studies on the oxidation of related 5-hydroxy-2,3-dihydrobenzofurans have shown that various oxidizing agents, such as silver nitrate (B79036) or iron(III) chloride, can lead to the formation of quinone-type structures. thieme-connect.com While the target molecule lacks the hydroxyl group that facilitates these specific reactions, strong oxidants could potentially open the lactone ring or oxidize the carbon backbone.

Table 2: Potential Oxidation Reactions and Products

| Reagent | Target | Intermediate/Product | Product Name |

|---|---|---|---|

| m-CPBA | Methylene C=C | Epoxide | 5-Ethyl-1-oxa-spiro[2.4]heptan-4-one |

| 1. O₃; 2. (CH₃)₂S | Methylene C=C | Ketone | 5-Ethyl-3-oxo-dihydro-furan-2-one |

| OsO₄, NMO | Methylene C=C | Diol | 5-Ethyl-3-(hydroxymethyl)-3-hydroxy-dihydro-furan-2-one |

Rearrangement Reactions and Isomerizations

The α,β-unsaturated system in this compound is prone to isomerization reactions, typically involving the migration of the double bond. Under acidic or basic conditions, the exocyclic double bond can rearrange to the more thermodynamically stable endocyclic position, yielding 5-Ethyl-3-methyl-furan-2(5H)-one. This isomerization transforms the α-methylene lactone into an α,β-unsaturated lactone with a trisubstituted double bond.

Furthermore, the furanone ring system can participate in various chemical transformations and rearrangements. researchgate.net For example, reactions involving the opening of the lactone ring followed by recyclization can lead to different heterocyclic structures. Photochemical reactions of butenolides are also known to induce rearrangements. researchgate.net While specific studies on this compound are not prevalent, the general chemistry of furanones suggests a rich potential for skeletal reorganization under various thermal, photochemical, or catalytic conditions. researchgate.netnih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Ring System

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic compounds, including the furanone core. rsc.org These reactions typically require a leaving group (e.g., a halide or triflate) on the ring system to facilitate the catalytic cycle.

Suzuki-Miyaura Coupling (if applicable)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. yonedalabs.commusechem.comwikipedia.org For this reaction to be applicable to this compound, a derivative bearing a suitable leaving group, such as a bromo or iodo substituent, at the C4 or C5 position of the furanone ring would be required.

Research on related furanone systems has demonstrated the efficacy of this approach. For example, 4-tosyl-2(5H)-furanone has been successfully coupled with various boronic acids using a palladium catalyst to generate a library of 4-substituted furanones. ysu.am The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the furanone-halide, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

A synthetic strategy could involve the synthesis of a halogenated precursor to this compound. Alternatively, α-methylene-γ-butyrolactones can be borylated, creating a substrate for subsequent cross-coupling reactions to introduce a wide range of functional groups. nih.gov

Table 3: Representative Conditions for Suzuki-Miyaura Coupling on Furanone Scaffolds

| Furanone Substrate | Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 4-Tosyl-2(5H)-furanone | Arylboronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ | Toluene/H₂O | 4-Aryl-2(5H)-furanone |

| 4-Bromo-2(5H)-furanone | Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | 4-Vinyl-2(5H)-furanone |

Note: This table is based on data for related furanone and butyrolactone systems. ysu.amnih.gov

Other Transition Metal-Mediated Transformations

Beyond the Suzuki-Miyaura coupling, the this compound scaffold is amenable to other important transition metal-mediated reactions.

Heck Coupling: The exocyclic methylene group can act as a Michael acceptor and participate in Heck coupling reactions with aryl or vinyl halides. This would attach the aryl/vinyl group to the C3 position, with subsequent rearrangement of the double bond.

Stille Coupling: Similar to the Suzuki coupling, Stille coupling uses organotin reagents and a palladium catalyst. A halogenated furanone precursor could be coupled with various organostannanes to introduce alkyl, alkenyl, or aryl groups. libretexts.org

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper co-catalyst. It could be used to install an alkyne functionality onto a halogenated furanone ring.

Indium-Promoted Barbier Reaction: Studies have shown that indium can mediate the chemoselective reaction between an allylic bromide and an aldehyde, even in the presence of an aryl bromide. This methodology has been used to synthesize precursors for borylated α-methylene-γ-butyrolactones, highlighting the utility of different metals in the synthesis of complex lactones. nih.gov

These transformations underscore the synthetic flexibility of the this compound framework, allowing for extensive derivatization and the construction of more complex molecular architectures.

Spectroscopic and Advanced Structural Elucidation of 5 Ethyl 3 Methylene Dihydro Furan 2 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Ethyl-3-methylene-dihydro-furan-2-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its structural connectivity and stereochemistry.

To establish the bonding network of this compound, several 2D NMR experiments are essential.

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY correlations would be expected between the methine proton at C5 and the methylene (B1212753) protons of the ethyl group, as well as between the protons of the ethyl group itself. It would also show correlations between the C4 methylene protons and the C5 methine proton. sdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded carbon-hydrogen pairs. columbia.edu This is crucial for assigning the ¹³C signals based on their attached protons. For instance, the signals for the exocyclic methylene protons (=CH₂) would show a correlation to the C3 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy is vital for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the molecular fragments. columbia.edu Key HMBC correlations for this compound would include:

Correlations from the exocyclic methylene protons (=CH₂) to the carbonyl carbon (C2) and the C4 carbon.

Correlations from the C5 proton to the C4 carbon, the carbonyl carbon (C2), and the carbons of the ethyl group.

Correlations from the ethyl group protons to the C5 carbon.

These correlations, when analyzed together, allow for the unambiguous assembly of the this compound structure.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key COSY Correlations (with Proton at) | Key HMBC Correlations (with Proton at) |

| 2 | - | ~170 (C=O) | - | =CH₂ (H3), H4, H5 |

| 3 | ~5.7 (d), ~6.3 (d) (=CH₂) | ~135 (C=) | H4 | C2, C4 |

| 4 | ~2.9 (m) (-CH₂-) | ~30 (-CH₂-) | =CH₂ (H3), H5 | C2, C3, C5, C6 |

| 5 | ~4.5 (m) (-CH-) | ~80 (-CH-O-) | H4, H6 | C2, C4, C6, C7 |

| 6 | ~1.7 (m) (-CH₂-) | ~28 (-CH₂-) | H5, H7 | C5, C7 |

| 7 | ~1.0 (t) (-CH₃) | ~10 (-CH₃) | H6 | C5, C6 |

Note: Expected chemical shifts are estimates based on data for analogous α-methylene-γ-butyrolactones and may vary depending on the solvent and other experimental conditions.

Since the C5 position is a stereocenter, this compound is a chiral molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and relative stereochemistry. For a specific enantiomer of this compound, NOESY could reveal spatial correlations between the C5 proton and specific protons on the ethyl group and the C4 methylene group, helping to define the preferred conformation of the lactone ring and the orientation of the ethyl substituent. researchgate.net

Chiral Shift Reagents (CSRs): In the analysis of a racemic mixture, chiral lanthanide shift reagents can be used to induce diastereomeric separation of the NMR signals of the two enantiomers. This allows for the quantification of enantiomeric excess and can aid in the assignment of signals to each enantiomer.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. For this compound (C₇H₁₀O₂), HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental mass would be compared to the calculated exact mass of the proposed formula, with a very small mass error (typically < 5 ppm) confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information, often showing characteristic losses of small molecules like CO, CO₂, or ethylene (B1197577) from the parent ion, which is consistent with the fragmentation of other furanone derivatives. iomcworld.com

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for:

A strong C=O stretching vibration for the α,β-unsaturated γ-lactone carbonyl group, typically in the range of 1750-1780 cm⁻¹.

A C=C stretching vibration for the exocyclic methylene group around 1660-1670 cm⁻¹.

C-O stretching vibrations for the lactone ether linkage in the 1000-1300 cm⁻¹ region.

C-H stretching and bending vibrations for the ethyl and methylene groups. nist.gov

Raman Spectroscopy: Raman spectroscopy would also detect these vibrations, but with different relative intensities. The C=C double bond, being more polarizable, would typically show a strong Raman signal. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1750-1780 (Strong) | 1750-1780 (Weak-Medium) |

| C=C | Stretch | 1660-1670 (Medium) | 1660-1670 (Strong) |

| C-O | Stretch | 1000-1300 (Strong) | 1000-1300 (Medium) |

| =C-H | Stretch | ~3080 (Medium) | ~3080 (Medium) |

| C-H (sp³) | Stretch | 2850-3000 (Medium) | 2850-3000 (Strong) |

X-ray Crystallography of Derivatives and Analogues for Absolute Configuration

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. While obtaining a crystal of the target liquid compound itself might be challenging, the preparation of a solid derivative can facilitate crystallographic analysis. For instance, a reaction that introduces a heavy atom or a rigid, crystalline moiety without altering the stereocenter at C5 would be a viable strategy. The resulting crystal structure would unambiguously reveal the spatial arrangement of all atoms, confirming the connectivity and providing the absolute stereochemistry. Studies on related γ-butyrolactone derivatives have successfully employed this technique. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, ORD) for Chirality Determination

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful for determining the absolute configuration of chiral molecules in solution. acs.org

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers, the absolute configuration can be confidently assigned. nih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is also indicative of the absolute stereochemistry of the molecule.

The application of these chiroptical methods, often in conjunction with theoretical calculations, provides a non-destructive means to assign the absolute configuration of this compound.

Theoretical and Computational Studies on 5 Ethyl 3 Methylene Dihydro Furan 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in understanding the electronic structure and bonding of molecules like 5-Ethyl-3-methylene-dihydro-furan-2-one. These methods provide insights into electron distribution, molecular orbital energies, and the nature of chemical bonds, which are crucial for predicting reactivity and spectroscopic properties.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For the class of α,β-unsaturated γ-butyrolactones, DFT calculations are employed to determine optimized geometries, vibrational frequencies, and electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. These calculations are instrumental in understanding the reactivity of the α,β-unsaturated system present in this compound.

Table 1: Representative DFT-Calculated Electronic Properties of a Generic α-Methylene-γ-butyrolactone

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on C=O Carbon | +0.45 e |

Note: These are hypothetical values for illustrative purposes.

Ab Initio Studies of Molecular Properties

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory for studying molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects.

For α,β-unsaturated γ-butyrolactones, ab initio calculations can be used to refine the understanding of their electronic structure and to calculate properties such as electron affinity and ionization potential with high accuracy. These methods are particularly useful for smaller molecules or for benchmarking the results obtained from DFT calculations.

Conformational Analysis and Energy Minima Identification

The biological activity and reactivity of flexible molecules like this compound are often dependent on their three-dimensional shape. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies.

A computational conformational search would typically involve systematically rotating the rotatable bonds and calculating the energy of each conformation. The results would yield a potential energy surface, from which the low-energy conformers (energy minima) can be identified.

Table 2: Hypothetical Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-C backbone) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 180° (anti) | 0.00 | 75 |

| 2 | 60° (gauche) | 1.20 | 20 |

Note: These are hypothetical values for illustrative purposes.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway, including reactants, products, intermediates, and transition states.

Investigation of Reaction Mechanisms and Energy Barriers

For the synthesis of γ-butyrolactones, DFT calculations have been used to investigate the detailed mechanisms of electrophilic addition reactions. researchgate.net These studies map out the potential energy surface of the reaction, identifying the most likely pathway and calculating the activation energies (energy barriers) for each step. This information is crucial for optimizing reaction conditions and for understanding the factors that control the reaction outcome.

Computational Prediction of Reactivity and Selectivity

By analyzing the electronic structure and the transition states of possible reaction pathways, computational methods can predict the reactivity and selectivity of a molecule. For instance, the electrophilicity of the exocyclic methylene (B1212753) group in this compound can be assessed by examining the LUMO, and the susceptibility of the carbonyl group to nucleophilic attack can be inferred from the Mulliken charges.

Quantitative Structure-Activity Relationship (QSAR) models have also been developed for α-methylene-γ-butyrolactone derivatives to correlate their molecular structures with their fungicidal activity. nih.gov Such models can be used to predict the biological activity of new, unsynthesized compounds.

Table 3: Representative Calculated Energy Barriers for a Reaction involving an α-Methylene-γ-butyrolactone

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Michael Addition | TS1 | 15.2 |

| Cyclization | TS2 | 8.5 |

Note: These are hypothetical values for illustrative purposes.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide invaluable insights into its conformational flexibility, interactions with solvents, and potential binding mechanisms with biological targets.

Although specific MD studies on this compound are not documented, research on related furanone derivatives and the core γ-butyrolactone structure demonstrates the utility of this approach. mdpi.comnih.gov For instance, all-atom MD simulations have been used to study the dynamics and absorption of γ-butyrolactone in various environments. These simulations track the trajectory of each atom based on a defined force field, which describes the potential energy of the system.

Methodology for Simulation:

A typical MD simulation for this compound would involve:

System Setup: Defining the molecule's initial 3D structure and placing it in a simulation box, often filled with a solvent like water to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable conformations.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure, allowing the solvent molecules to arrange naturally around the solute.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's dynamic behavior.

Table 1: Hypothetical Molecular Dynamics Parameters for this compound

| Parameter | Hypothetical Value | Description |

| Radius of Gyration (Rg) | 1.8 - 2.2 Å | A measure of the molecule's compactness. Fluctuations indicate conformational changes. |

| Solvent Accessible Surface Area (SASA) | 150 - 180 Ų | The surface area of the molecule exposed to the solvent, indicating its interaction potential. |

| Root Mean Square Deviation (RMSD) | 0.5 - 1.5 Å (from initial structure) | Measures the average distance between the atoms of superimposed structures over time, indicating structural stability. |

| Dihedral Angle (C-C-C-C of ethyl group) | -180° to +180° | Shows the rotational freedom and preferred conformations of the ethyl side chain. |

These parameters help build a comprehensive picture of how the molecule behaves in a dynamic environment, which is crucial for understanding its chemical reactivity and biological activity.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules. Methods like Density Functional Theory (DFT) are widely used to calculate the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of organic compounds with a high degree of accuracy. nih.govresearchgate.net

Vibrational Spectra Prediction (IR/Raman):

For this compound, DFT calculations can predict its vibrational frequencies and intensities. researchgate.netmdpi.com This involves computing the molecule's electronic structure and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields the vibrational modes and their frequencies.

These predicted spectra are invaluable for:

Structural Confirmation: Comparing a predicted spectrum with an experimental one can help confirm the molecule's structure.

Peak Assignment: Theoretical calculations can definitively assign specific vibrational modes (e.g., C=O stretch, C=C stretch) to observed peaks in an experimental spectrum. nih.gov

The table below presents hypothetical DFT-predicted vibrational frequencies for key functional groups in the molecule.

Table 2: Hypothetical Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Lactone Carbonyl (C=O) | Stretch | ~1750 - 1770 | Strong (IR) |

| Exocyclic Methylene (C=CH₂) | C=C Stretch | ~1660 - 1680 | Medium (IR, Raman) |

| Ethyl Group (C-H) | Asymmetric/Symmetric Stretch | ~2900 - 3000 | Medium-Strong (IR) |

| Ring Ether (C-O-C) | Asymmetric Stretch | ~1150 - 1200 | Strong (IR) |

NMR Spectra Prediction:

Computational methods can also predict ¹H and ¹³C NMR chemical shifts. uncw.eduescholarship.orgresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, calculates the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). uncw.edu

Predicting NMR spectra is particularly useful for complex molecules where experimental spectra may have overlapping signals. mdpi.com It aids in assigning specific protons and carbons and can help distinguish between different isomers.

Derivatization Chemistry and Functionalization of 5 Ethyl 3 Methylene Dihydro Furan 2 One

Modification of the Exocyclic Methylene (B1212753) Group for Diversification

The exocyclic double bond in α-methylene-γ-butyrolactones is a highly reactive functional group, primarily due to its conjugated position with the lactone carbonyl group. This makes it an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. researchgate.net This reactivity is a cornerstone for the diversification of 5-Ethyl-3-methylene-dihydro-furan-2-one.

Key reactions involving the exocyclic methylene group include:

Michael Addition: Nucleophiles such as amines, thiols, and carbanions can add to the β-position of the α,β-unsaturated system. For instance, the reaction with primary or secondary amines leads to the formation of β-amino derivatives, while reaction with thiols yields β-thioether compounds. These reactions are often stereoselective, influenced by the existing stereocenter at the C-5 position.

Cycloaddition Reactions: The electron-deficient double bond can participate in various cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions. These reactions provide a powerful tool for constructing complex polycyclic structures incorporating the lactone moiety.

Hydrogenation: Catalytic hydrogenation can selectively reduce the exocyclic double bond to afford 5-Ethyl-3-methyl-dihydro-furan-2-one, which can be a useful intermediate or a target molecule with different biological properties.

Epoxidation: The double bond can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) to form a spiro-epoxide at the C-3 position. This epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.

The modification of the α-methylene-γ-lactone motif can lead to a loss of function as a Michael acceptor, which can be a strategic goal in designing molecules with specific biological targets. researchgate.net

Functionalization at the C-5 Ethyl Moiety

Direct functionalization of the C-5 ethyl group is a more challenging yet viable strategy for introducing structural diversity. This approach allows for modifications distal to the reactive lactone and methylene groups.

Potential methods for functionalization include:

Radical Halogenation: Free-radical halogenation, for example using N-bromosuccinimide (NBS), could introduce a bromine atom at the benzylic-like position of the ethyl group. This halogenated intermediate can then undergo nucleophilic substitution reactions to introduce a variety of functional groups (e.g., -OH, -OR, -CN, -N3).

Oxidation: Controlled oxidation could potentially convert the ethyl group into a hydroxyethyl (B10761427) or even a carboxyl group, although this would require careful selection of reagents to avoid side reactions with the electron-rich methylene group or the lactone ring.

While less explored than modifications at the exocyclic methylene, functionalization at the C-5 position offers a pathway to novel analogs with potentially altered solubility, lipophilicity, and biological activity.

Ring Functionalization and Heteroatom Incorporation

The lactone ring itself is susceptible to chemical transformation, primarily through ring-opening reactions. These reactions are a direct route to incorporating heteroatoms and generating acyclic structures.

Aminolysis and Ammonolysis: The lactone ring can be opened by amines or ammonia (B1221849) to yield γ-hydroxy-α-methylene amides. frontiersin.org This reaction introduces a nitrogen atom into the molecular scaffold and converts the cyclic ester into an acyclic amide, significantly altering the molecule's chemical and physical properties. Polyaddition reactions with diamines can lead to the formation of functional poly(amidoamines). frontiersin.org

Hydrolysis: Under acidic or basic conditions, the lactone can be hydrolyzed to the corresponding γ-hydroxy-α-methylene carboxylic acid. This water-soluble derivative can be used in subsequent reactions or polymerization processes. nih.gov

Reduction: Reduction of the lactone carbonyl, for instance with strong reducing agents like lithium aluminum hydride (LiAlH4), would lead to the corresponding diol, opening the ring and creating two hydroxyl functionalities.

These ring-opening strategies fundamentally transform the core structure of this compound, providing access to entirely different classes of compounds.

Synthesis of Polymeric Materials from this compound as a Monomer

The exocyclic double bond of this compound, structurally similar to that in methacrylates, makes it a highly reactive monomer for chain-growth polymerization. frontiersin.orgnih.gov This allows for the synthesis of polymers with pendant lactone rings, which can impart unique properties such as high glass transition temperatures and thermal stability. frontiersin.orgnih.gov

To synthesize well-defined polymers with controlled molecular weights and narrow dispersity, reversible-deactivation radical polymerization (RDRP) techniques are employed.

Atom Transfer Radical Polymerization (ATRP): ATRP has been successfully applied to α-methylene-γ-butyrolactone (MBL) monomers, yielding polymers with predetermined molecular weights and low dispersity (Đ ≈ 1.1). nih.gov A typical system might involve a copper or nickel-based catalyst, such as NiBr2(PPh3)2, and an alkyl halide initiator. nih.govcmu.edu

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: RAFT polymerization is another powerful technique for controlling the polymerization of MBL derivatives. rsc.org This method uses a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of block copolymers and other complex architectures. RAFT has been demonstrated for the related γ-methyl-α-methylene-γ-butyrolactone (γMeMBL) in solvents like DMSO and the bio-based solvent Cyrene. rsc.org

This compound can undergo both homopolymerization and copolymerization.

Homopolymerization: The free-radical polymerization of MBL derivatives yields amorphous polymers with high glass transition temperatures (Tg > 195 °C). frontiersin.orgnih.gov The resulting poly(this compound) is expected to have poor solubility in common organic solvents but be soluble in polar aprotic solvents like DMF and DMSO. nih.gov

Copolymerization: The monomer can be copolymerized with a variety of other vinyl monomers, such as methyl methacrylate (B99206) (MMA) and styrene, to tailor the properties of the final material. nih.govacs.org For example, copolymerization of related lactone-containing acrylic monomers has been shown to be effective with polar comonomers. acs.org The reactivity ratios for the copolymerization would determine the sequence distribution of the monomer units in the polymer chain.

Table 1: Copolymerization of a Methacrylated Dihydro-5-hydroxyl-furan-2-one (m-2H-HBO) with Various Monomers

This table presents data for a related lactone monomer, illustrating the potential for copolymerization. The data is adapted from studies on m-2H-HBO. acs.orgresearchgate.net

| Comonomer | Feed Ratio (m-2H-HBO:Comonomer) | Copolymer Composition (m-2H-HBO:Comonomer) | Yield (%) | Tg (°C) (Experimental) |

| Methyl Methacrylate (MMA) | 1:1 | 1:1.05 | 75 | 110 |

| Styrene | 1:1 | 1:0.35 | 45 | 102 |

| Hydroxyethyl Methacrylate (HEMA) | 1:1 | 1:1.15 | 81 | 115 |

The polymers derived from this compound are characterized by a range of analytical techniques to understand their structure and performance.

Microstructure: The tacticity of the polymer chain (the stereochemical arrangement of the pendant groups) is typically determined by Nuclear Magnetic Resonance (NMR) spectroscopy. Polymers of unsubstituted MBL are generally atactic with a slight tendency towards syndiotacticity. nih.gov

Molecular Weight: Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn).

Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), which is a key indicator of the polymer's amorphous or crystalline nature and its service temperature range. Thermogravimetric Analysis (TGA) is employed to assess the thermal stability and decomposition temperature of the polymer. Polymers from MBL derivatives are known for their high thermal stability, often stable up to ~320°C. nih.gov Purified homopolymers of γMeMBL exhibit high Tg values (206–221 °C) and excellent thermal stabilities. rsc.org

Table 2: Properties of Polymers from α-Methylene-γ-lactone Monomers

This table summarizes typical properties observed for polymers of MBL and its derivatives, which serve as a reference for what can be expected for poly(this compound).

| Polymer | Tg (°C) | Thermal Stability (Decomposition Temp.) | Solubility | Reference(s) |

| Poly(α-methylene-γ-butyrolactone) | 195 | ~320 °C | DMF, DMSO | frontiersin.orgnih.gov |

| Poly(γ-methyl-α-methylene-γ-butyrolactone) | 206-221 | Excellent | DMSO, Cyrene | rsc.org |

| Poly(methacrylated 2H-HBO) | ~105 (emulsion) | ~200 °C (onset) | Ethyl acetate, n-butanol, DMSO | nih.govacs.org |

Future Directions and Emerging Research Avenues for 5 Ethyl 3 Methylene Dihydro Furan 2 One

Development of Next-Generation Catalytic Systems for Synthesis

Future research will heavily focus on developing more efficient, selective, and sustainable catalytic systems to synthesize and functionalize 5-Ethyl-3-methylene-dihydro-furan-2-one. Current methods for producing the core α-methylene-γ-butyrolactone structure often face challenges such as harsh conditions or the use of expensive or toxic reagents. google.com The development of novel catalysts is crucial for overcoming these limitations.

Promising areas of research include:

Organocatalysis: The use of metal-free organocatalysts, such as phosphazene bases in combination with ureas, has shown success in the chemoselective ring-opening polymerization (ROP) of related methylene-γ-butyrolactones. chinesechemsoc.org Future work could adapt these systems for the asymmetric synthesis of the 5-ethyl substituted core, offering a greener and more cost-effective alternative to metal-based catalysts.

Advanced Metal Catalysis: While classic methods exist, new systems involving earth-abundant metals and lanthanide catalysts are emerging. Chromium-catalyzed asymmetric allylation has been used for producing enantioenriched α-exo-methylene γ-butyrolactones. acs.org Similarly, lanthanum-based catalysts have demonstrated remarkable control over the selective polymerization pathways of these monomers. acs.org Research into tuning these catalysts for the specific steric and electronic properties of the 5-ethyl derivative could yield highly efficient and selective transformations.

Biocatalysis: A significant leap forward involves the use of engineered enzymes. Laboratory-evolved "carbene transferases," derived from cytochrome P450, have been developed to assemble diverse lactone structures through novel C-C bond-forming strategies. nih.govnih.gov Applying this directed evolution approach to create enzymes specific for the synthesis of this compound could enable highly enantioselective production under mild, environmentally friendly conditions.

Table 1: Emerging Catalytic Systems for α-Methylene-γ-Butyrolactone Synthesis

| Catalyst Type | Example System | Key Advantage | Relevant Findings |

|---|---|---|---|

| Organocatalysis | Phosphazene Base / Urea | Metal-free, controlled polymerization | Achieves chemoselective ROP over vinyl-addition. chinesechemsoc.org |

| Metal Catalysis | Cr-based / Ligand | High enantioselectivity | Produces α-exo-methylene γ-butyrolactones with up to 92% ee. acs.org |

| Metal Catalysis | La[N(SiMe3)2]3 | Pathway chemoselectivity | Can be tuned to favor ROP, VAP, or cross-linking. acs.org |

| Biocatalysis | Engineered P411 Enzymes | "New-to-nature" reactions | Catalyzes intramolecular C-H carbene insertion for lactone formation. nih.govnih.gov |

Exploration of Novel Reaction Manifolds

Beyond improving its synthesis, future research will explore new ways to use this compound as a building block. The reactive exocyclic methylene (B1212753) group and the lactone ring are prime targets for novel chemical transformations.

Key research avenues include:

Controlled Polymerization Pathways: A significant challenge and opportunity lies in controlling the competition between vinyl-addition polymerization (VAP) of the exocyclic double bond and ring-opening polymerization (ROP) of the lactone. acs.org Research has shown that catalyst choice can selectively lead to linear polyesters (from ROP), vinyl polymers, or cross-linked materials. chinesechemsoc.orgacs.org Future studies will aim to fine-tune this selectivity for the 5-ethyl derivative to create polymers with precisely defined properties.

Borylation and Cross-Coupling: The synthesis of a borylated α-methylene-γ-butyrolactone has been reported, opening the door to a wide range of subsequent palladium-catalyzed cross-coupling reactions. nih.gov Applying this strategy to this compound would create a versatile intermediate that can be readily diversified, allowing for the attachment of various functional groups to the lactone core.

Selective Ring-Opening: The lactone ring can be opened by different nucleophiles to yield distinct products. For instance, studies on related β-lactones show that amines promote an addition-elimination reaction, while azide (B81097) anions lead to an SN2 ring opening. researchgate.net A systematic investigation into the regioselective ring-opening of this compound with a library of nucleophiles could yield a range of novel acyclic structures with tailored functionalities.

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance production efficiency, safety, and scalability, the integration of continuous flow chemistry and automated synthesis is a critical future direction. numberanalytics.com These technologies offer superior control over reaction parameters, reduce reaction times, and allow for safer handling of reactive intermediates. rsc.orgrsc.org

Continuous Flow Synthesis: The synthesis of lactones, including photochemical and catalytic processes, has been successfully translated to continuous flow reactors. acs.orgresearchgate.net For example, a flow photoreactor was used to scale up the synthesis of a key lactone intermediate, producing over 40 grams in a single run. acs.org Applying flow technology to the synthesis of this compound could enable on-demand, scalable production.

Automated Multistep Synthesis: Automated platforms can perform sequential reactions without the need for isolating intermediates. nih.govnih.gov A multistep flow process for synthesizing complex heterocyclic molecules in under 15 minutes has been demonstrated. nih.gov Developing an automated, multi-step sequence starting from simple precursors to yield functionalized derivatives of this compound would dramatically accelerate the discovery of new compounds and materials.

Advanced Materials Science Applications

The ability of this compound to undergo polymerization makes it a promising monomer for advanced materials, particularly functional and sustainable polyesters. This excludes applications in the biological or food sectors.

Functional Polyesters: Through controlled ROP, the compound can be converted into a polyester (B1180765), P(MBL)ROP, which retains the pendant methylene group along the polymer backbone. chinesechemsoc.org This double bond serves as a reactive handle for post-polymerization modification, such as through thiol-ene click reactions, allowing for the attachment of various functional side chains to tailor the material's properties. chinesechemsoc.org

Recyclable and Degradable Polymers: There is a strong drive to develop chemically recyclable polymers to create a closed-loop life cycle. acs.org Polyesters derived from γ-butyrolactones have shown potential for full depolymerization back to their monomer units under mild conditions. chinesechemsoc.orgacs.org Investigating the polymerization and depolymerization kinetics of the 5-ethyl derivative will be key to developing new, sustainable materials with enhanced biodegradability and flexibility. icm.edu.pl

Table 2: Polymerization Pathways of α-Methylene-γ-Butyrolactones

| Polymerization Pathway | Resulting Polymer Type | Key Feature | Potential Application |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | Unsaturated Polyester | Pendant double bonds for functionalization. chinesechemsoc.org | Advanced functional materials, smart coatings. |

| Vinyl-Addition Polymerization (VAP) | Poly(vinyl lactone) | Saturated polyester backbone. acs.org | Thermoplastics. |

| Crossover (ROP + VAP) | Cross-linked Polymer | Thermoset network structure. acs.org | High-strength resins, composites. |

Application in Supramolecular Chemistry and Self-Assembly

While a less explored area, the molecular structure of this compound presents opportunities in supramolecular chemistry. The design of molecules that can spontaneously organize into larger, ordered structures through non-covalent interactions is a frontier of materials science.

The presence of the polar lactone group (for hydrogen bonding and dipole-dipole interactions), the π-system of the double bond (for π-stacking), and the hydrophobic ethyl group provides the necessary features for directed self-assembly. Research could focus on designing derivatives that form:

Organogels or Liquid Crystals: By introducing larger aromatic or long alkyl chain substituents, it may be possible to induce self-assembly into fibrous networks (gels) or ordered phases (liquid crystals).

Molecular Dimers and Oligomers: Dimeric versions of related α-methylene-γ-butyrolactones have been synthesized for other applications. nih.gov Exploring controlled dimerization and oligomerization through specific, non-covalent interactions could lead to novel molecular architectures and functional materials. The principles of creating higher-order structures from peptide building blocks could serve as an inspiration for designing self-assembling systems based on this lactone scaffold. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Ethyl-3-methylene-dihydro-furan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis often involves cyclization or alkylation of precursor furanones. For example, Grignard reactions with allyl bromide under inert atmospheres (e.g., nitrogen) and controlled temperatures (0–25°C) are effective for introducing ethyl groups . Optimization may include adjusting molar ratios of reagents (e.g., 1:1 for dimethylaminomethylene fragment introduction) and using catalysts like DMF-DMA (dimethylformamide dimethylacetal) to enhance yields . Purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is structural characterization of this compound performed?

- Methodological Answer : Multimodal spectroscopy is critical:

- NMR : and NMR identify substituents (e.g., ethyl and methylene groups) and confirm ring saturation .

- X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for related furanones in Acta Crystallographica reports .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight and fragmentation patterns .

Q. What computational methods predict the physical properties of this compound?

- Methodological Answer : Use group contribution methods like:

- Joback Method : Estimates boiling points and critical temperatures based on functional groups .

- Crippen Method : Predicts logP (lipophilicity) for solubility assessments .

- NIST Webbook : Validates experimental data (e.g., enthalpy of formation) against theoretical calculations .

Advanced Research Questions

Q. How do structural isomers of this compound affect analytical and biological outcomes?